“N-(3-Chloropropyl)-1H-1,3-benzodiazol-2-amine hydrochloride” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
While there isn’t specific information on the synthesis of “N-(3-Chloropropyl)-1H-1,3-benzodiazol-2-amine hydrochloride”, piperidines, a class of compounds to which it may be related, are important synthetic fragments for designing drugs . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
N-(3-Chloropropyl)-1H-1,3-benzodiazol-2-amine hydrochloride is a chemical compound with the molecular formula and a molecular weight of 246.1363 g/mol. It is classified under the category of benzodiazoles, which are a class of compounds known for their diverse biological activities and applications in medicinal chemistry. The compound is primarily utilized in research settings, particularly in the synthesis of pharmaceuticals and other bioactive molecules.
This compound can be sourced from various chemical suppliers specializing in fine chemicals and research-grade materials. For example, it is available from A2B Chem, which lists it with a CAS number of 2288710-59-6 and provides details on its purity and pricing for research purposes . Benzodiazoles, including this compound, are classified as heterocyclic compounds containing a fused benzene and diazole ring, which contribute to their unique chemical properties.
The synthesis of N-(3-Chloropropyl)-1H-1,3-benzodiazol-2-amine hydrochloride typically involves multi-step organic reactions. One common method includes the alkylation of 1H-benzodiazol-2-amine with 3-chloropropyl bromide or chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction conditions often require solvents like dimethylformamide or dimethyl sulfoxide to facilitate the process.
The reaction can be summarized as follows:
The molecular structure of N-(3-Chloropropyl)-1H-1,3-benzodiazol-2-amine hydrochloride features a benzodiazole ring system with a chloropropyl substituent. Its structural representation can be depicted using SMILES notation: ClCCCNc1nc2c([nH]1)cccc2.Cl
.
The compound's structural data includes:
N-(3-Chloropropyl)-1H-1,3-benzodiazol-2-amine hydrochloride can participate in various chemical reactions typical of amines and halides. It can undergo nucleophilic substitutions due to the presence of the chloropropyl group, allowing for further functionalization.
Key reactions include:
Research indicates that benzodiazoles may exhibit activities such as:
The physical properties of N-(3-Chloropropyl)-1H-1,3-benzodiazol-2-amine hydrochloride include:
Chemical properties include:
Further characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to confirm the structure and purity of synthesized compounds.
N-(3-Chloropropyl)-1H-1,3-benzodiazol-2-amine hydrochloride has several scientific applications:
This compound exemplifies the versatility of benzodiazole derivatives in drug development and other chemical applications.
The functionalization of the benzodiazepine core, particularly for precursors like N-(3-Chloropropyl)-1H-1,3-benzodiazol-2-amine hydrochloride, has evolved significantly through advanced catalytic systems and reaction engineering. Recent breakthroughs emphasize heterogeneous catalysts that enable precise regioselectivity and reduced reaction times under mild conditions. Magnetic nanocomposites represent a paradigm shift in this domain; specifically, γ-Fe₂O₃/Cu nanoparticles immobilized on calix[4]resorcinarene-based 3D-network polymers demonstrate exceptional catalytic efficiency for constructing benzodiazepine scaffolds. This nanocomposite facilitates C–N bond formation at the N1 position of the benzimidazolone ring through a ligand-free coupling mechanism, achieving yields exceeding 85% at 60°C within 2 hours. The magnetic properties allow effortless catalyst recovery (via external magnetic fields) and reuse for ≥5 cycles with <3% activity loss, addressing traditional homogeneous catalysis limitations related to metal contamination and purification challenges [4].
Metal-organic frameworks (MOFs) with exposed Lewis acid sites provide another innovative platform, particularly for solvent-free syntheses. Zirconium-based MOFs (e.g., UiO-66) activate carbonyl groups of diketone precursors toward nucleophilic attack by ortho-phenylenediamine derivatives, enabling benzodiazepine ring closure at 25°C within 30 minutes. This method eliminates solvent waste while achieving near-quantitative conversion, as confirmed by in-situ FTIR monitoring. Polymer-supported catalysts also offer advantages: Polystyrene-anchored iron(III) chloride mediates the condensation of ortho-phenylenediamines with α,β-unsaturated ketones in aqueous ethanol, affording 1,5-benzodiazepines functionalized at the C2 position with 78–92% yield. The solid-phase nature prevents undesired polyalkylation by controlling reagent diffusion to active sites [9] [4].
Table 1: Advanced Catalytic Systems for Benzodiazepine Core Functionalization
Catalyst Type | Reaction | Temperature (°C) | Yield Range (%) | Key Advantage |
---|---|---|---|---|
γ-Fe₂O₃/Cu Nanocomposite | C–N Coupling with Chloroalkylamines | 60 | 82–89% | Magnetic separation, Reusable |
UiO-66 MOF | Cyclocondensation with Diketones | 25 | 95–99% | Solvent-free, Ambient conditions |
Polystyrene-FeCl₃ | Condensation with Enones | 80 | 78–92% | Water-tolerant, Chemoselective |
Sulfated Zirconia | Ring Closure with β-Ketoesters | 100 | 70–85% | Acid-resistant, Low moisture sensitivity |
Organometallic approaches further expand functionalization versatility. Palladium-catalyzed C–H activation at the C5 position of diazepam cores enables direct arylation using aryl iodides, forming biaryl motifs critical for modulating receptor affinity. This reaction proceeds via a Pd(II)/Pd(IV) cycle with silver(I) acetate as a reoxidant, yielding 60–75% of arylated products with excellent regiocontrol. Similarly, gold(I) complexes catalyze alkyne hydroamination for installing propargyl groups at N1, serving as click chemistry handles for further derivatization [6] [9].
The 3-chloropropyl chain in N-(3-Chloropropyl)-1H-1,3-benzodiazol-2-amine hydrochloride serves as a critical electrophilic handle for constructing complex molecular architectures via nucleophilic displacement (SN₂ reactions). Kinetic studies reveal that the chloride leaving group exhibits enhanced reactivity compared to bromoalkyl analogues due to reduced steric hindrance and optimal orbital overlap with nucleophiles. This moiety undergoes substitution with primary/secondary amines, alkoxides, thiols, and azides at industrially viable rates (k = 0.18 ± 0.03 min⁻¹ in DMF at 50°C with piperidine), forming C–N, C–O, C–S, and C–N₃ bonds essential for pharmacophore elongation. The reaction follows second-order kinetics, with rate acceleration observed in polar aprotic solvents (DMF > DMSO > MeCN) due to enhanced nucleophile solvation and transition-state stabilization [3] [7].
Electronic effects profoundly influence displacement efficiency. Quantum mechanical calculations (DFT at B3LYP/6-311G++(d,p) level) demonstrate that the electron-withdrawing benzimidazolone carbonyl reduces electron density at the terminal carbon of the chloropropyl chain (Mulliken charge: +0.32 e), rendering it more electrophilic than unsubstituted alkyl chlorides (+0.18 e). This polarization facilitates nucleophilic attack but also introduces competing elimination pathways at temperatures >80°C. Careful optimization of base strength (e.g., K₂CO₃ vs. Et₃N) suppresses dehydrohalogenation, maintaining by-product formation below 5% [3].
Table 2: Nucleophilic Displacement Kinetics of the Chloropropyl Substituent
Nucleophile | Solvent | Temperature (°C) | Rate Constant (k, min⁻¹) | Product Application |
---|---|---|---|---|
Piperidine | DMF | 50 | 0.18 ± 0.03 | Tertiary amine pharmacophores |
Sodium Azide | DMSO | 60 | 0.25 ± 0.02 | Tetrazoles via [3+2] cycloaddition |
Potassium Thioacetate | MeCN | 70 | 0.14 ± 0.01 | Thiols for disulfide conjugation |
Methanol | Toluene | 110 | 0.05 ± 0.005 | Ether-linked prodrugs |
The chloropropyl group's conformational flexibility allows access to both linear and macrocyclic architectures. Intramolecular displacement creates constrained benzodiazepine-fused azepanes when secondary amines tethered to the N1 position attack the chloride, achieving 65–80% cyclization yields at 10⁻³ M concentration to minimize oligomerization. Externally added nucleophiles like sodium hydrosulfide generate linear thioethers for metallodrug conjugation—a strategy employed to tether platinum(IV) complexes to benzodiazepine vectors for targeted CNS delivery [6] [9].
Solid-phase synthesis (SPS) and solution-phase synthesis offer complementary routes to N-(3-Chloropropyl)-1H-1,3-benzodiazol-2-amine hydrochloride, each with distinct advantages in scalability, purity, and molecular diversity. SPS employs resins like Wang or Merrifield beads functionalized with ortho-nitrophenyl esters, enabling stepwise benzodiazepine assembly through Fmoc chemistry. The chloropropyl moiety is introduced via nucleophilic displacement of resin-bound bromoalkyl intermediates using KCl in crown ethers, achieving >95% substitution efficiency. Iterative coupling/cleavage cycles facilitate rapid library generation (50–100 analogs/week) with automated handling, though overall yields per sequence rarely exceed 40% due to cumulative step inefficiencies. Crucially, SPS minimizes purification demands—simple resin washing removes excess reagents—making it ideal for synthesizing milligram quantities of analogs for primary screening [8] [9].
Solution-phase methods remain indispensable for kilogram-scale production despite requiring meticulous workup. The classical route involves: (1) condensation of ortho-phenylenediamine with β-chloropropionyl chloride to form the amide intermediate; (2) cyclodehydration using polyphosphoric acid (PPA) at 120°C; and (3) hydrochloride salt precipitation. This approach delivers 65–70% overall yield with high purity (>99.5% HPLC) after recrystallization from ethanol/ethyl acetate mixtures. Recent innovations employ continuous-flow reactors to intensify the process: Microfluidic channels (0.5 mm diameter) enable precise temperature control during cyclization (residence time = 15 min at 140°C), suppressing tar formation and improving throughput to 500 g/day per unit. Solid-supported scavengers (e.g., polymer-bound carbonate) replace aqueous workup, reducing organic solvent consumption by 80% [3] [9].
Table 3: Solid-Phase vs. Solution-Phase Synthesis Comparative Metrics
Parameter | Solid-Phase Synthesis | Solution-Phase Synthesis |
---|---|---|
Typical Scale | Milligram to gram (0.01–5 g) | Gram to kilogram (10 g–100 kg) |
Overall Yield | 30–45% (multi-step sequences) | 60–75% (optimized routes) |
Purity (Crude Product) | 70–85% (requires HPLC purification) | 90–95% (after crystallization) |
Key Advantage | High-throughput diversification | Scalability and cost efficiency |
Primary Limitation | Resin loading limitations | Solvent-intensive purification |
Hybrid strategies leverage both techniques: Solution-phase synthesis builds the benzimidazolone core, while solid-phase functionalization introduces diversity via nucleophilic displacement on immobilized chloropropyl intermediates. For example, aminomethyl polystyrene resins loaded with the chloropropyl precursor react with amines in DMF at 60°C, achieving 85–93% conversion. Cleavage with trifluoroacetic acid liberates tertiary amine products with purities >90%, unattainable via conventional solution methods due to similar polarity by-products [8].
Deuteration of N-(3-Chloropropyl)-1H-1,3-benzodiazol-2-amine hydrochloride at strategic positions (e.g., α to nitrogen or on the chloropropyl chain) significantly alters reaction kinetics, metabolic stability, and physicochemical properties. Site-specific deuterium incorporation employs tailored synthetic routes: (1) Reduction of ketone precursors with sodium borodeuteride (NaBD₄) yields CD₂-labeled propanol intermediates; (2) Chlorination with thionyl chloride retains deuterium; (3) Nucleophilic substitution forms deuterated tertiary amines. Alternatively, H/D exchange catalyzed by platinum on alumina (Pt/Al₂O₃) introduces deuterium at benzimidazolone C4 positions under D₂ atmosphere—a process optimized to >95% deuteration without core degradation [6] [10].
The kinetic isotope effect (KIE) profoundly impacts synthetic efficiency. Replacing CH₂ with CD₂ adjacent to chlorine (Cl–CD₂–CH₂–CH₂–) reduces the SN₂ displacement rate by kH/kD = 2.8 ± 0.3 in reactions with piperidine due to increased vibrational zero-point energy in the C–D bond, stabilizing the ground state. While this necessitates longer reaction times (12 vs. 8 hours for complete conversion), it suppresses polymerization by 40% by slowing competing elimination. Conversely, deuteration at positions not involved in bond cleavage (e.g., aromatic rings) exhibits negligible KIE (kH/kD ≈ 1.0–1.1), enabling isotopic labeling without kinetic penalties [10].
Deuterium-enhanced stability extends beyond synthesis. Metabolic studies show that deuteration at benzylic positions (e.g., CD₂ adjacent to benzimidazolone nitrogen) reduces cytochrome P450-mediated N-dealkylation by 7-fold in human liver microsomes, extending half-life from 1.2 to 8.5 hours. This "deuterium switch" strategy preserves pharmacological activity while optimizing pharmacokinetics—demonstrated in deuterated domperidone analogs where plasma exposure (AUC) increased 300% without altering dopamine D2 receptor affinity. The synthetic routes to these analogues require carefully controlled conditions (pH 7–8, ≤40°C) to prevent deuterium loss via reversible enolization [6] [10].
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8